molecular formula C7H16ClNO2 B1432973 (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride CAS No. 1416439-82-1

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Cat. No.: B1432973
CAS No.: 1416439-82-1
M. Wt: 181.66 g/mol
InChI Key: JIPQEJGQWAORNN-UHFFFAOYSA-N
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Description

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a hydroxyl group and a chlorine atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of 6,6-dimethylmorpholine with formaldehyde in the presence of a reducing agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial step involves the reaction of 6,6-dimethylmorpholine with formaldehyde, followed by reduction and purification steps to obtain the final product. The production process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups, using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.

Mechanism of Action

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is structurally similar to other morpholine derivatives, such as morpholine itself and 2-methylmorpholine. its unique substitution pattern and the presence of the hydroxyl group distinguish it from these compounds. The compound's enhanced reactivity and stability make it a valuable tool in various chemical and biological applications.

Comparison with Similar Compounds

  • Morpholine

  • 2-Methylmorpholine

  • 3-Methylmorpholine

  • 4-Methylmorpholine

Biological Activity

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H15ClN2O2C_7H_{15}ClN_2O_2 and a molecular weight of approximately 181.66 g/mol. Its unique structure includes a dimethyl substitution at the 6-position of the morpholine ring and a hydroxymethyl group at the 2-position, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The hydroxymethyl group facilitates hydrogen bonding with biological macromolecules, influencing their conformation and activity.

Key Mechanisms:

  • Enzyme Modulation: The compound has been shown to modulate enzyme activity, impacting metabolic processes crucial for cellular function.
  • Receptor Interaction: It interacts with specific receptors, potentially altering signaling pathways related to various diseases.

Biological Activities

  • Antimicrobial Activity:
    • Studies have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related morpholine derivatives have shown minimum inhibitory concentration (MIC) values below 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
    • Table 1 summarizes the antibacterial efficacy of related compounds:
    Compound NameMIC (μg/mL)Bacterial Strain
    Compound A<0.03125S. aureus
    Compound B1E. coli
    Compound C4A. baumannii
  • Antiviral Activity:
    • Research indicates potential antiviral properties against dengue virus through selective inhibition of AAK1 and GAK . The compound's ability to disrupt viral replication pathways positions it as a candidate for further antiviral drug development.
  • Effects on Lipid Membranes:
    • Interaction studies suggest that this compound can alter lipid bilayer properties, which may enhance drug delivery systems or influence membrane protein functionality .

Case Studies

Several studies have highlighted the compound's biological relevance:

  • Study on Antibacterial Effects: A recent study evaluated the efficacy of this compound in inhibiting multidrug-resistant strains of bacteria. Results indicated significant reductions in bacterial growth, suggesting its potential as an alternative antimicrobial agent .
  • Antiviral Research: In vivo studies demonstrated that the compound could reduce dengue virus infection rates in human dendritic cells by modulating immune responses . This opens avenues for exploring its use in treating viral infections.

Properties

IUPAC Name

(6,6-dimethylmorpholin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPQEJGQWAORNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-82-1
Record name 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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